3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid
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Overview
Description
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid is an organic compound with a complex structure that includes chloro, benzyl, and ethoxy functional groups
Preparation Methods
The synthesis of 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-hydroxybenzoic acid with 4-chlorobenzyl chloride in the presence of a base to form the intermediate 3-chloro-4-[(4-chlorobenzyl)oxy]benzoic acid. This intermediate is then ethoxylated using ethyl iodide and a base to yield the final product .
Chemical Reactions Analysis
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Scientific Research Applications
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid include:
3-Chloro-4-[(4-chlorobenzyl)oxy]benzoic acid: Lacks the ethoxy group, which may affect its reactivity and applications.
4-Chlorobenzyl chloride: A simpler compound used as a starting material in the synthesis of more complex molecules.
3-Chloro-4-ethoxybenzoic acid: Similar structure but without the benzyl group, leading to different chemical properties and uses.
Properties
IUPAC Name |
3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-2-21-14-8-11(16(19)20)7-13(18)15(14)22-9-10-3-5-12(17)6-4-10/h3-8H,2,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLIZYAECDDHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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